1-[(Quinolin-4-yl)methyl]piperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(quinolin-4-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-13-6-9-17(10-7-13)11-12-5-8-16-15-4-2-1-3-14(12)15/h1-5,8,13,18H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPOAYLIWUCCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Quinolin 4 Yl Methyl Piperidin 4 Ol and Analogous Structures
Strategies for the Construction of the Quinoline-Piperidin-4-ol Core
The primary challenge in synthesizing the target compound lies in the efficient and selective formation of the C-N bond that links the quinoline (B57606) and piperidine (B6355638) moieties via a methylene (B1212753) bridge. Several strategic approaches have been developed to construct this core structure.
Reductive amination is a cornerstone method for forming the pivotal N-C bond in 1-[(quinolin-4-yl)methyl]piperidin-4-ol. This two-step, one-pot reaction typically involves the initial condensation of piperidin-4-ol with quinoline-4-carboxaldehyde to form an intermediate iminium ion. This transient species is then reduced in situ to yield the final tertiary amine product. The choice of reducing agent is critical for the success of the reaction, with milder reagents being preferred to avoid the reduction of the quinoline ring or other functional groups.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is particularly effective as it is mild, tolerant of a wide range of functional groups, and does not require acidic conditions, which can sometimes be problematic for quinoline systems.
An alternative, yet closely related, strategy is the direct N-alkylation of piperidin-4-ol with a pre-functionalized quinoline, such as 4-(chloromethyl)quinoline (B1601157) or 4-(bromomethyl)quinoline. This is a classic nucleophilic substitution (SN2) reaction where the secondary amine of piperidin-4-ol displaces the halide from the quinoline derivative. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid formed during the reaction. researchgate.net
| Starting Materials | Reagents | Method | Product | Ref |
| Quinoline-4-carboxaldehyde, Piperidin-4-ol | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane | Reductive Amination | This compound | sciencemadness.org |
| 4-(Chloromethyl)quinoline, Piperidin-4-ol | Potassium Carbonate (K₂CO₃), Acetonitrile | Nucleophilic Substitution | This compound | researchgate.net |
The Mannich reaction is a powerful C-C bond-forming reaction that creates β-amino carbonyl compounds, which are valuable synthetic intermediates. researchgate.net In the context of quinoline chemistry, the Mannich reaction typically involves the aminomethylation of an electron-rich position on the quinoline ring. mdpi.com For instance, 8-hydroxyquinoline (B1678124) can undergo a Mannich reaction with formaldehyde (B43269) and a secondary amine like piperidine to introduce an aminomethyl group at the C-5 or C-7 position. mdpi.com
While this reaction is highly effective for synthesizing certain quinoline-piperidine analogs where the piperidine is attached to the quinoline ring via a C-C bond, it is not a direct method for synthesizing this compound. researchgate.netmdpi.com The target compound features a quinoline-CH₂-N(piperidine) linkage, whereas the classic Mannich reaction on a quinoline scaffold would result in a quinoline-C(ring)-CH₂-N(piperidine) connectivity. However, variations of the Mannich reaction, such as the nitro-Mannich (aza-Henry) reaction, are versatile tools for synthesizing substituted piperidines which could then be coupled to a quinoline moiety using other methods. researchgate.netrsc.org
Classical named reactions for quinoline synthesis, such as the Skraup, Combes, Conrad-Limpach, and Friedländer syntheses, provide pathways to construct the quinoline ring itself from simpler acyclic or aromatic precursors. nih.goviipseries.org These methods are based on the condensation of anilines with α,β-unsaturated carbonyl compounds, β-diketones, or β-ketoesters, followed by acid-catalyzed cyclization and dehydration. nih.goviipseries.org
For example, the Combes synthesis involves the reaction of an aniline (B41778) with a β-diketone to form a 2,4-disubstituted quinoline. iipseries.org Similarly, the Conrad-Limpach reaction utilizes a β-ketoester to produce quinolin-4-one derivatives. nih.govmdpi.com While these methods are not typically used to directly synthesize this compound in a single step, they are crucial for preparing substituted quinoline precursors. An appropriately substituted aniline could be condensed with a suitable carbonyl compound to generate the desired quinoline core, which could then be elaborated and coupled with piperidin-4-ol as described in section 2.1.1.
Functionalization and Substitution Chemistry of the Quinoline Moiety at the 4-Position and Beyond
The quinoline ring is a versatile scaffold that can be functionalized at various positions to modulate its chemical and biological properties. nih.gov The 4-position of quinoline is particularly reactive in certain contexts. For instance, 4-methylquinolines can be deprotonated at the methyl group to form a nucleophilic species that can react with various electrophiles. researchgate.net This methyl group can also be oxidized to an aldehyde (quinoline-4-carboxaldehyde), a key precursor for the reductive amination strategy discussed previously. researchgate.net Metal-free oxidation protocols using reagents like hypervalent iodine(III) or an I₂-DMSO system provide efficient routes to these aldehydes. researchgate.net
Beyond the 4-position, the benzo portion of the quinoline ring (positions 5, 6, 7, and 8) can undergo electrophilic aromatic substitution. The exact position of substitution is dictated by the existing substituents on the ring and the reaction conditions. Directed C-H functionalization, often guided by a coordinating group like an N-oxide, has emerged as a powerful tool for regioselective modification of the quinoline scaffold. chemrxiv.org For instance, rhodium and palladium catalysts have been used to achieve selective C-2 and C-8 alkylation and amidation of quinoline N-oxides. nih.govchemrxiv.org These methods allow for the late-stage introduction of functional groups, providing access to a wide array of analogs starting from a common quinoline-piperidine core.
Derivatization and Stereochemical Considerations of the Piperidin-4-ol Ring
The piperidin-4-ol moiety offers two main sites for further chemical modification: the secondary hydroxyl group and the piperidine ring itself. The hydroxyl group can be readily derivatized through standard reactions such as esterification or etherification. nih.gov For example, acylation with an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester, while alkylation, for instance under Williamson ether synthesis conditions (using a base like sodium hydride and an alkyl halide), would produce an ether. nih.gov
From a stereochemical perspective, the piperidine ring in this compound is expected to adopt a stable chair conformation. researchgate.net In this conformation, the substituents at the 1- and 4-positions can be either axial or equatorial. The large 1-[(quinolin-4-yl)methyl] group is strongly biased towards the equatorial position to minimize steric hindrance. Consequently, the 4-hydroxyl group can exist in either an axial or equatorial orientation, leading to cis and trans diastereomers relative to the substituent at a different position on the ring. The preferred conformation for the 4-hydroxyl group is typically equatorial, although this can be influenced by intramolecular hydrogen bonding and solvent effects. researchgate.netrsc.org
Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis) for Quinoline-Piperidinol Systems
The application of advanced synthetic techniques, particularly microwave-assisted synthesis, has significantly impacted the preparation of quinoline-based compounds. jetir.orgmdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields by promoting efficient and uniform heating. mdpi.comnih.gov
Several key reactions in the synthesis of quinoline-piperidinol systems are amenable to microwave assistance. For example, nucleophilic aromatic substitution reactions to introduce a piperidine moiety onto a chloroquinoline scaffold can be accelerated under microwave conditions. mdpi.comnih.gov Similarly, multi-component reactions to construct the quinoline ring, such as the Friedländer annulation, and subsequent condensation reactions can be performed efficiently using microwave heating, often under solvent-free or green solvent conditions. jetir.orgnih.gov These methods offer advantages in terms of energy efficiency, speed, and often, improved product purity, making them attractive for the rapid generation of libraries of analogous structures. nih.gov
Structure Activity Relationship Sar Investigations of 1 Quinolin 4 Yl Methyl Piperidin 4 Ol Analogs
Influence of Quinoline (B57606) Ring Substitutions on Biological Efficacy
The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds. nih.gov Its electronic properties and the potential for substitution at various positions make it a key area for SAR exploration.
The introduction of substituents onto the quinoline ring can significantly modulate the biological activity of the analogs. The nature and position of these substituents influence factors such as potency, selectivity, and pharmacokinetic properties. frontiersin.org For instance, the addition of electron-donating groups, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH), has been shown in some quinoline derivatives to enhance anti-tuberculosis potential. mdpi.com Conversely, the presence of electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) can also lead to potent biological activity, suggesting that the optimal substitution is target-dependent. nih.gov
Research into various quinoline-based compounds has revealed that substitutions at different carbon positions have distinct effects. For example, modifications at the C3, C4, and C8 positions have been shown to alter activity in certain contexts. nih.gov In some series, a chlorine atom at the 7-position is a common feature in active compounds like chloroquine (B1663885). mdpi.com The position of a substituent is often as critical as its chemical nature; a group that enhances activity at one position may diminish it at another. frontiersin.org Theoretical studies on quinoline hydrodenitrogenation have also suggested that methyl groups on the nitrogen-containing heterocyclic ring can influence the molecule's interaction with active sites. mdpi.com
| Substituent Position | Substituent Type | General Impact on Activity (Context-Dependent) | Reference Example |
|---|---|---|---|
| Peripheral Carbons | Electron-Donating (e.g., -OH, -OCH3) | Can increase potency in certain therapeutic areas (e.g., anti-TB). mdpi.com | Methoxy group preference at position 6 for some antibacterial quinolines. frontiersin.org |
| Peripheral Carbons | Electron-Withdrawing (e.g., -Cl, -NO2) | Can enhance activity against specific targets. nih.gov | 7-Chloro substitution is common in antimalarial quinolines. mdpi.com |
| Heterocyclic Ring Carbons | Alkyl Groups (e.g., -CH3) | May influence steric and electronic interactions at the binding site. mdpi.com | Insertion of a methyl group at C3 can abrogate activity in some inhibitor classes. nih.gov |
The aromatic nature of the quinoline ring is fundamental to its biological function, particularly in contexts like antimalarial activity. mdpi.com The flat, electron-rich system can engage in π-π stacking interactions with aromatic residues in the binding pocket of a target protein or with other molecules, such as ferriprotoporphyrin IX in the case of malaria parasites. mdpi.com
Studies have shown that the level of aromaticity, especially in the pyridine (B92270) portion of the quinoline ring, is a key differentiator between active and inactive compounds. mdpi.comresearchgate.net A slightly lower aromaticity in the pyridine-type ring may make it a more suitable agent for π-π interactions with biological targets. mdpi.com The nitrogen atom within the quinoline ring is also a critical contributor to activity. As a heteroatom, it influences the electronic distribution of the entire ring system and can act as a hydrogen bond acceptor. nih.gov The lone pair of electrons on the nitrogen atom can be crucial for anchoring the molecule to the active site of a target enzyme or receptor. mdpi.com
Structural Determinants of Activity within the Piperidin-4-ol Moiety
The piperidin-4-ol fragment serves as a versatile scaffold in medicinal chemistry, providing a three-dimensional structure that can be crucial for precise orientation within a receptor binding site.
The piperidine (B6355638) ring is not planar and typically adopts a stable chair conformation. The orientation of the substituents on this ring (axial vs. equatorial) can be a decisive factor for biological activity. The conformational flexibility of the piperidine ring allows it to adapt to the topology of the binding pocket.
In SAR studies comparing different heterocyclic cores, the piperidine moiety has been identified as a critical structural element for the activity of certain dual-target ligands. nih.gov For instance, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to significantly enhance affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights that the specific geometry and protonation state of the piperidine nitrogen are key determinants for receptor binding and selectivity. nih.gov While specific stereochemical requirements are highly target-dependent, it is common for one enantiomer of a chiral piperidine-containing drug to be significantly more active than the other, underscoring the importance of stereochemistry in ligand-receptor interactions.
The hydroxyl (-OH) group at the 4-position of the piperidine ring is a pivotal functional group that can profoundly influence ligand-target interactions. Its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs) allows it to form strong, specific contacts with polar residues in a binding site, such as the side chains of serine, threonine, or tyrosine.
This hydrogen bonding capability is often essential for anchoring the ligand in the correct orientation for optimal binding and subsequent biological response. The removal or replacement of this hydroxyl group with a non-polar moiety frequently leads to a significant reduction or complete loss of activity, demonstrating its critical role. The precise position and orientation of this group, dictated by the piperidine ring's conformation, are vital for establishing these key interactions.
| Interaction Type | Role of 4-Hydroxyl Group | Potential Interacting Amino Acid Residues | Significance |
|---|---|---|---|
| Hydrogen Bond Donor | The -OH hydrogen interacts with an electronegative atom (O, N) on the receptor. | Aspartate, Glutamate, Serine, Threonine | Anchors the ligand within the binding pocket. |
| Hydrogen Bond Acceptor | The -OH oxygen lone pairs interact with a hydrogen atom on the receptor. | Serine, Threonine, Tyrosine, Lysine, Arginine | Provides orientational specificity for the ligand. |
Contribution of the Methylene (B1212753) Linker to Ligand-Target Recognition and Activity Modulation
The methylene bridge (-CH2-) connecting the quinoline and piperidine moieties is more than a simple spacer. Its length, rigidity, and chemical nature are critical for correctly positioning the two larger ring systems relative to each other, which is essential for simultaneous and effective interaction with different sub-pockets of a binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics in the Quinoline-Piperidinol Series
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful tool in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of the quinoline-piperidinol series, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in identifying the crucial steric, electrostatic, and hydrophobic fields that influence their antimalarial potency against Plasmodium falciparum, the deadliest species of malaria parasite.
Recent research on broad classes of quinoline derivatives has consistently highlighted the importance of these molecular fields in determining their activity. For instance, a 3D-QSAR study on a large dataset of 178 quinoline derivatives yielded statistically significant CoMFA and CoMSIA models. The CoMFA model showed a non-cross-validated correlation coefficient (r²) of 0.969 and a cross-validated correlation coefficient (q²) of 0.677, while the CoMSIA model provided an r² of 0.962 and a q² of 0.741. These robust statistical values underscore the predictive power of the generated models.
Similarly, a comprehensive 2D and 3D-QSAR investigation on 349 quinoline derivatives with activity against the P. falciparum 3D7 strain also produced highly predictive models, with test set r² values of 0.878 for CoMFA and 0.876 for CoMSIA. acs.org These studies, while not exclusively focused on the quinoline-piperidinol scaffold, provide a valuable framework for understanding the structure-activity landscape of quinoline-based antimalarials. The contour maps generated from these models visually represent the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
In addition to QSAR modeling, the application of ligand efficiency metrics has become an indispensable part of the drug discovery process. These metrics provide a way to assess the quality of a compound by normalizing its potency for its size or other physicochemical properties. This allows for a more "apples-to-apples" comparison of compounds and helps in prioritizing leads that are more likely to be developed into successful drugs.
Key ligand efficiency metrics include:
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. It helps in identifying smaller molecules that have a high binding efficiency per atom.
Lipophilic Ligand Efficiency (LLE): LLE, also referred to as LipE, evaluates the potency of a compound relative to its lipophilicity (logP or logD). It is a critical parameter for optimizing the balance between potency and physicochemical properties to ensure good oral absorption and a favorable pharmacokinetic profile. A study on quinoline-4-carboxamide derivatives demonstrated the successful application of LLE in improving in vivo efficacy. For example, one compound in this series exhibited an excellent LLE of 6.2, which correlated with enhanced potency and a better pharmacokinetic profile. acs.org
The following interactive data table summarizes the statistical parameters from a representative 3D-QSAR study on a series of quinoline derivatives, illustrating the robustness of the models developed.
| Model | r² (non-cross-validated) | q² (cross-validated) | Predictive r² (test set) |
| CoMFA | 0.969 | 0.677 | Not Reported |
| CoMSIA | 0.962 | 0.741 | Not Reported |
This table is based on data from a 3D-QSAR study on 2,4-disubstituted quinoline derivatives.
The insights gained from QSAR models, combined with the guidance from ligand efficiency metrics, provide a robust computational platform for the rational design and optimization of novel 1-[(quinolin-4-yl)methyl]piperidin-4-ol analogs. By focusing on modifications that enhance favorable interactions in the identified steric and electrostatic fields while simultaneously optimizing for high ligand and lipophilic efficiency, researchers can accelerate the discovery of new and effective antimalarial drug candidates from this promising chemical series.
Computational Chemistry and in Silico Modeling for 1 Quinolin 4 Yl Methyl Piperidin 4 Ol Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of small molecule ligands to the active site of a protein target.
For analogs based on the quinoline (B57606) and piperidine (B6355638) scaffolds, molecular docking simulations have been instrumental in predicting how these compounds orient themselves within the binding pockets of various protein targets. These simulations reveal the specific atomic interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For instance, in studies involving quinoline derivatives targeting the anticancer protein CB1a, docking analyses identified key amino acid residues that interact with the ligands. nih.govsemanticscholar.org Similarly, docking of novel quinazolin-4-one derivatives into the active site of the COX-2 enzyme revealed hydrogen bond interactions with residues like TYR-355, ARG-120, TYR-385, and SER-530. researchgate.net Docking studies of arylpiperazine derivatives with the Androgen Receptor (AR) have also shown that hydrophobic interactions are the primary forces governing the binding to the ligand-binding pocket. nih.gov The identification of these key residues is crucial for understanding the mechanism of action and for guiding structure-activity relationship (SAR) studies to optimize ligand affinity and selectivity.
| Compound Class | Protein Target | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12 | Hydrophobic, Hydrogen Bond |
| Quinazolin-4-one derivatives | COX-2 | TYR-355, ARG-120, TYR-385, SER-530 | Hydrogen Bond |
| Arylpiperazine derivatives | Androgen Receptor (AR) | Not specified | Hydrophobic Interactions |
Beyond predicting the binding pose, docking software employs scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. For various quinoline derivatives, these in silico predictions have provided a quantitative measure of their potential potency.
Studies on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the CB1a protein reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org In another study, a particularly potent quinazolin-4-one derivative (QZN-16) showed a predicted binding affinity of -10.32 kcal/mol against the COX-2 enzyme. researchgate.net These calculations are vital for prioritizing compounds for synthesis and biological testing, allowing researchers to focus on candidates with the highest predicted affinity for the target of interest.
| Compound/Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline | CB1a | -5.3 |
| Substituted 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.7 to -6.1 |
| Quinazolin-4-one derivative (QZN-16) | COX-2 | -10.32 |
| Quinazolin-4-one derivative (QZN-8) | COX-2 | -9.33 |
Homology Modeling and Receptor Structure Prediction for Undetermined Protein Targets
While experimental methods like X-ray crystallography provide high-resolution protein structures, many potential drug targets lack such experimentally determined structures. In these cases, homology modeling (or comparative modeling) offers a powerful alternative. nih.govyoutube.com This technique constructs an atomic-resolution model of a "target" protein from its amino acid sequence based on the experimental three-dimensional structure of a related homologous protein (the "template"). youtube.com
For novel analogs of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol that may interact with previously uncharacterized proteins, homology modeling is the first critical step in enabling structure-based drug design. Once a reliable 3D model of the target protein is generated, it can be used for molecular docking simulations to predict how the quinoline-piperidine analogs might bind, identify potential binding sites, and guide the design of new, selective ligands. nih.gov The process involves identifying suitable templates, aligning the target sequence with the template structure, building the model, and then validating its quality using tools like Ramachandran plots. youtube.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the docked ligand-protein complex and understanding the conformational changes that may occur upon binding.
For quinoline derivatives, MD simulations have been used to validate docking results and provide deeper insights into the binding stability. nih.gov By analyzing trajectories from MD simulations, researchers can calculate metrics such as the Root Mean Square Deviation (RMSD) to assess the structural stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations confirm whether the key interactions predicted by docking are maintained over time in a simulated physiological environment.
A more rigorous method for calculating binding free energy, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, is often applied to snapshots from MD trajectories. nih.govnih.govambermd.org This method provides a more accurate estimation of binding affinity than docking scores alone by accounting for factors like solvation energies. nih.govrsc.org For example, MM/PBSA analysis was used to calculate the binding free energy of pyrido fused imidazo[4,5-c]quinoline compounds with their target, providing further evidence for their potential as anti-tumor agents. nih.govresearchgate.net
Virtual Screening Approaches for the Identification of Novel Bioactive Scaffolds and Hit Expansion
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For compounds related to the this compound scaffold, virtual screening can be employed to explore vast chemical space for new derivatives or entirely novel scaffolds with desired biological activity.
This process can be ligand-based, using the structure of a known active compound to find similar molecules, or structure-based, which involves docking thousands or millions of compounds from a database into the target protein's binding site. For example, a virtual screening approach based on a pharmacophoric model for negative modulators of the GLI1 protein led to the identification of novel, active quinoline derivatives.
In Silico Prediction of Biological Activity Spectra and Target Landscape
Beyond interaction with a single target, in silico tools can predict the broader biological activity profile of a compound. One such approach is the Prediction of Activity Spectra for Substances (PASS) online tool. researchgate.netsemanticscholar.orgbmc-rm.org PASS predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity, based on the 2D structure of a molecule. youtube.com The prediction is based on structure-activity relationships derived from a large training set of known bioactive compounds. researchgate.netgenexplain.com
For analogs of this compound, PASS can be used to generate a probable biological activity spectrum, providing hypotheses for new applications or potential side effects. researchgate.net The output is a list of activities with corresponding probabilities of being active (Pa) or inactive (Pi). genexplain.com This allows researchers to prioritize experimental testing and explore the full therapeutic potential or liabilities of a given scaffold. For instance, the PASS algorithm was used to support findings that certain pyrido fused imidazo[4,5-c]quinoline compounds could serve as potential anti-tumor agents. nih.govresearchgate.net This approach helps to build a comprehensive "target landscape" for a compound, suggesting multiple proteins or pathways it might modulate.
Future Research Directions and Therapeutic Potential of 1 Quinolin 4 Yl Methyl Piperidin 4 Ol
Rational Design of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles
The principle of rational drug design is central to advancing the therapeutic prospects of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol. This approach leverages an understanding of the molecule's structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved characteristics. frontiersin.org The goal is to systematically modify the core scaffold to enhance binding affinity for its biological target, improve selectivity over off-target molecules, and optimize pharmacokinetic properties.
Key strategies for designing next-generation derivatives include:
Functionalization of the Quinoline (B57606) Ring: The quinoline ring is amenable to various substitution patterns. frontiersin.org Introducing different functional groups (e.g., methyl, methoxy (B1213986), halogen) at various positions can significantly influence the compound's electronic and steric properties, thereby affecting its biological activity. mdpi.comresearchgate.net
Modification of the Piperidine (B6355638) Moiety: The piperidine ring and its hydroxyl group offer sites for chemical modification. Altering the substitution on the piperidine nitrogen or the stereochemistry of the hydroxyl group can impact target interaction and metabolic stability. mdpi.com
Linker Optimization: The methyl linker connecting the quinoline and piperidine rings can be altered in length, rigidity, or composition. This can fine-tune the spatial orientation of the two core fragments, potentially leading to more optimal interactions with a target's binding site.
A systematic approach, often involving the creation of a library of analogues, allows researchers to explore the SAR of the quinoline-piperidinol scaffold. For instance, studies on similar quinoline-piperidine conjugates have successfully identified derivatives with potent nanomolar activity against parasitic strains by modifying these key structural components. nih.govnih.govresearchgate.net This "hit-to-lead" optimization process is crucial for transforming a promising compound into a viable drug candidate. nih.govresearchgate.net
Table 1: Strategies for Rational Design of this compound Derivatives
| Structural Component | Modification Strategy | Potential Outcome | Reference Example |
|---|---|---|---|
| Quinoline Ring | Introduction of electron-donating/withdrawing groups at positions 6 or 8 | Enhanced target binding, altered metabolic profile | mdpi.com |
| Piperidine Ring | Esterification or etherification of the 4-hydroxyl group | Improved lipophilicity, modified target interaction | mdpi.com |
| Methyl Linker | Replacement with a more rigid or flexible linker (e.g., amide) | Optimized spatial orientation for target binding | mdpi.com |
| Hybridization | Conjugation with other known pharmacophores (e.g., chalcones, triazoles) | Multi-target activity, overcoming drug resistance | frontiersin.orgsemanticscholar.orgmdpi.com |
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Established Areas
While quinoline-containing compounds are historically recognized for their antimalarial properties, the quinoline-piperidinol scaffold holds potential across a much broader therapeutic landscape. researchgate.netnih.gov Future research should focus on screening this compound and its derivatives against a diverse array of biological targets to uncover new therapeutic applications.
Potential areas for exploration include:
Oncology: The quinoline scaffold is present in several approved anticancer drugs and kinase inhibitors. researchgate.netmdpi.com Derivatives could be evaluated for their ability to inhibit key proteins involved in cancer cell proliferation and survival, such as EGFR, BRAFV600E, or protein kinase A. researchgate.netmdpi.com
Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's calls for novel therapeutic strategies. mdpi.com Hybrid molecules incorporating the quinoline-piperidine structure could be designed to target enzymes like cholinesterases or to act as dopamine (B1211576) D2/D3 agonists for conditions like Parkinson's disease. mdpi.comnih.gov
Infectious Diseases: Beyond malaria, the quinoline-piperazine framework has shown promise against various Gram-positive bacteria, including resistant strains of Staphylococcus aureus. mdpi.com Screening against a panel of bacterial and viral targets, such as HIV reverse transcriptase, could reveal new antimicrobial activities. mdpi.comnih.gov
This exploration can be guided by a "multi-target" or "hybrid" drug design approach, where the quinoline-piperidinol core is combined with other pharmacophores to create a single molecule capable of hitting multiple disease-relevant targets. semanticscholar.orgmdpi.com This strategy may lead to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com
Integration of Advanced Computational and Experimental Methodologies for Accelerated Drug Discovery
The integration of computational methods, often referred to as computer-aided drug design (CADD), is indispensable for accelerating the drug discovery process for scaffolds like this compound. researchgate.netbeilstein-journals.org These in silico techniques provide valuable insights that can guide experimental work, reduce costs, and shorten timelines from hit identification to lead optimization. beilstein-journals.orgnih.gov
Key computational methodologies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate the binding mode and estimate the strength of the interaction. researchgate.netresearchgate.net It is a powerful tool for virtual screening of large compound libraries and for prioritizing derivatives for synthesis. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. A 3D-QSAR study can provide contour maps that visualize how steric and electrostatic fields of a molecule influence its potency, guiding the design of more active analogues. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.netnih.gov
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for other molecules with a similar arrangement. beilstein-journals.orgnih.gov
These computational approaches, when used in conjunction with traditional experimental techniques like chemical synthesis and in vitro biological assays, create a synergistic workflow that streamlines the discovery of novel and optimized therapeutic agents. researchgate.netnih.gov
Table 2: Application of Computational Methodologies in Drug Discovery
| Methodology | Description | Application to Quinoline-Piperidinol Scaffolds | References |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein's active site. | Identify potential binding interactions with targets like kinases or cholinesterases. | researchgate.netnih.govresearchgate.net |
| 3D-QSAR | Correlates 3D molecular properties with biological activity to guide design. | Determine how substituent placement on the quinoline ring affects potency. | nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules to assess complex stability. | Validate the stability of the compound within the target's binding pocket. | researchgate.netnih.gov |
| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. | Design novel derivatives that retain key pharmacophoric features for activity. | beilstein-journals.orgnih.gov |
Development of Structure-Guided Drug Design Methodologies for Quinoline-Piperidinol Scaffolds
Structure-guided drug design is a powerful approach that relies on the three-dimensional structural information of the biological target, typically a protein, to design and optimize new drugs. youtube.com This methodology allows for a more targeted and rational selection of drug candidates by focusing directly on the active site of the target protein. youtube.com
The process begins with determining the 3D structure of the target, often through experimental techniques like X-ray crystallography or NMR. nih.gov When an experimental structure is unavailable, computational methods such as homology modeling can be used to predict the protein's structure. beilstein-journals.orgnih.gov
Once the target structure is known, it can be used to:
Analyze Binding Pockets: The shape, size, and chemical environment of the active site can be studied to understand how a ligand might bind.
Perform Virtual Screening: Large databases of compounds can be computationally "docked" into the active site to identify potential hits that are predicted to bind well. beilstein-journals.org
Optimize Lead Compounds: The crystal structure of a target in complex with a lead compound like this compound can reveal specific atomic interactions. This information is invaluable for designing modifications that enhance binding affinity and selectivity, leading to more potent and effective drug candidates with a higher likelihood of success in clinical trials. youtube.com
By understanding the precise interactions between the quinoline-piperidinol scaffold and its biological target at an atomic level, researchers can make informed decisions to develop drugs with improved potency and fewer side effects. youtube.com
Q & A
Q. What are the common synthetic routes for 1-[(Quinolin-4-yl)methyl]piperidin-4-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reductive amination between quinoline-4-carbaldehyde and piperidin-4-ol, using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol under inert conditions. Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered intermediates.
- Temperature control : Mild conditions (0–25°C) prevent side reactions like over-reduction or decomposition.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization ensures high purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm the piperidine ring and quinoline substituent positions.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₆N₂O) with <2 ppm error.
- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) or neurotransmitter receptors (e.g., serotonin receptors) using fluorescence-based or radiometric methods.
- Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Solubility/stability : Perform HPLC-UV under physiological pH (7.4) to evaluate pharmacokinetic potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
- Functional group substitution : Replace the hydroxyl group on piperidine with halogens (e.g., Cl, F) or alkyl chains to study steric/electronic effects.
- Quinoline modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinoline 2-position to enhance binding affinity.
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites with biological targets .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-response validation : Perform IC₅₀/EC₅₀ measurements in triplicate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-Fluorobenzyl)piperidin-4-ol) to identify trends .
Q. How can computational methods predict the binding mode of this compound with neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with receptors like NMDA or σ-1.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- Free-energy calculations : Apply MM-GBSA to quantify binding energy contributions from key residues .
Q. What experimental designs address low synthetic yields in scale-up processes?
Methodological Answer:
- Flow chemistry : Optimize residence time and mixing efficiency to reduce side reactions.
- Catalyst screening : Test transition metals (e.g., Pd/C) for hydrogenation steps to improve regioselectivity.
- DoE (Design of Experiments) : Use Minitab or JMP to statistically optimize temperature, solvent ratio, and catalyst loading .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell culture models?
Methodological Answer:
- 3D spheroid validation : Compare drug penetration efficiency using confocal microscopy with fluorescent analogs.
- Microenvironment analysis : Measure hypoxia (via pimonidazole staining) and nutrient gradients in 3D models.
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes (e.g., ABC transporters) affecting drug resistance .
Q. Why do oxidation reactions of this compound yield inconsistent products?
Methodological Answer:
- Reagent specificity : Replace KMnO₄ (harsh, non-selective) with TEMPO/NaOCl for controlled oxidation of the piperidine hydroxyl group.
- Radical scavengers : Add BHT to suppress free-radical side reactions.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
